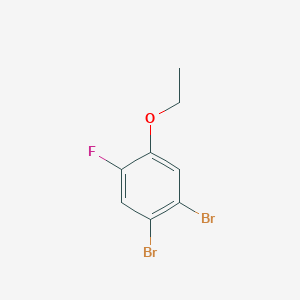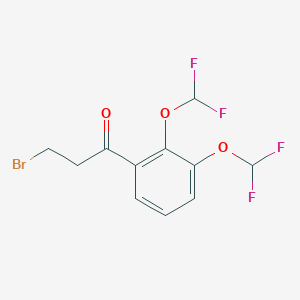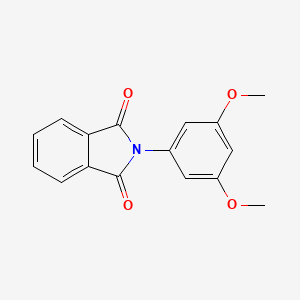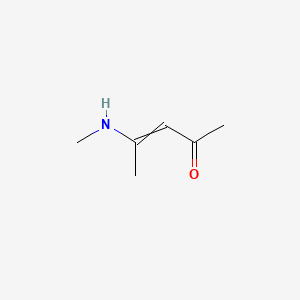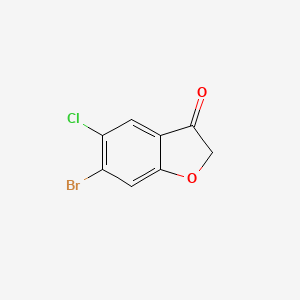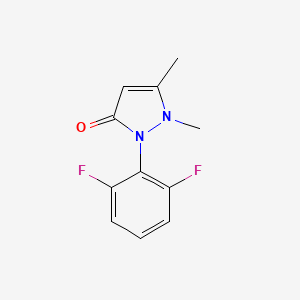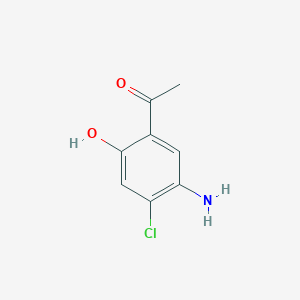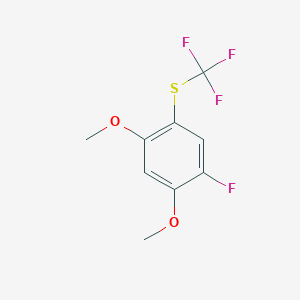
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is a derivative of benzene, characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into a benzene ring substituted with methoxy and fluoro groups. One common method involves the reaction of 1,5-dimethoxy-2-fluorobenzene with trifluoromethylthiolating agents under specific conditions. For example, the use of trifluoromethylthiolating reagents such as trifluoromethylthio anion (CF3S-) in the presence of a base can facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the fluoro or trifluoromethylthio groups.
Coupling Reactions: The benzene ring can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s fluorine and trifluoromethylthio groups can enhance the biological activity of molecules, making it useful in the design of bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity and reactivity. The methoxy and fluoro groups can also influence the compound’s overall stability and reactivity in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene: A fluorine analog of methyl eugenol with similar structural features but different functional groups.
1,3-Dimethoxy-4-fluoro-2-(trifluoromethylthio)benzene: A compound with similar substituents but different positions on the benzene ring.
Uniqueness
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and trifluoromethylthio groups enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
Molekularformel |
C9H8F4O2S |
|---|---|
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
1-fluoro-2,4-dimethoxy-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-6-4-7(15-2)8(3-5(6)10)16-9(11,12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
DWXRQFOKXXHEFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1F)SC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B14057269.png)

